molecular formula C15H28N2O B5185479 N-[1-(propan-2-yl)piperidin-4-yl]cyclohexanecarboxamide

N-[1-(propan-2-yl)piperidin-4-yl]cyclohexanecarboxamide

Cat. No.: B5185479
M. Wt: 252.40 g/mol
InChI Key: UKUJRQLRFCGUQI-UHFFFAOYSA-N
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Description

N-[1-(propan-2-yl)piperidin-4-yl]cyclohexanecarboxamide is a compound that features a piperidine ring substituted with an isopropyl group at the nitrogen atom and a cyclohexanecarboxamide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Substitution with Isopropyl Group: The nitrogen atom of the piperidine ring is then alkylated with isopropyl halide (e.g., isopropyl bromide) in the presence of a base like sodium hydride or potassium carbonate.

    Attachment of Cyclohexanecarboxamide Group: The final step involves the reaction of the substituted piperidine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[1-(propan-2-yl)piperidin-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or triethylamine.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

N-[1-(propan-2-yl)piperidin-4-yl]cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: It is used in studies exploring the interaction of piperidine derivatives with biological targets, including receptors and enzymes.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The piperidine ring and the cyclohexanecarboxamide group play crucial roles in binding to these targets, influencing the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Shares the piperidine core but differs in the substituent groups.

    N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide: Contains an indole ring instead of a cyclohexane ring.

Uniqueness

N-[1-(propan-2-yl)piperidin-4-yl]cyclohexanecarboxamide is unique due to its specific combination of the piperidine ring with an isopropyl group and a cyclohexanecarboxamide group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-12(2)17-10-8-14(9-11-17)16-15(18)13-6-4-3-5-7-13/h12-14H,3-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUJRQLRFCGUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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